4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a 4-t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid typically involves multiple steps:
Formation of the 4-t-Butylsulfamoylphenyl Intermediate: This step involves the sulfonation of 4-t-butylphenylamine with chlorosulfonic acid, followed by neutralization with a base to yield 4-t-butylsulfamoylphenylamine.
Coupling Reaction: The intermediate is then coupled with 3-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 4-(4-t-Butylsulfamoylphenyl)-3-benzoic acid.
Reduction: 4-(4-t-Butylaminophenyl)-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4-t-Butylphenyl)-3-hydroxybenzoic acid: Lacks the sulfonamide group, which may affect its reactivity and applications.
4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid:
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a sulfonamide group and a hydroxyl group on the benzoic acid core, providing a combination of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-7-4-11(5-8-13)14-9-6-12(16(20)21)10-15(14)19/h4-10,18-19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPKEHDGXQFOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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